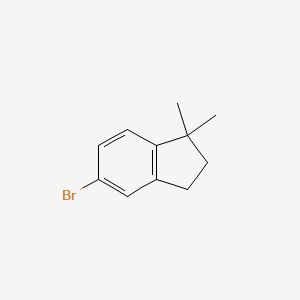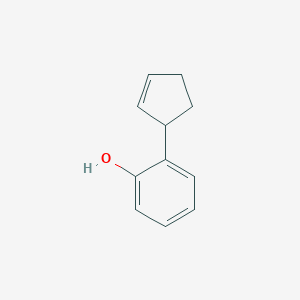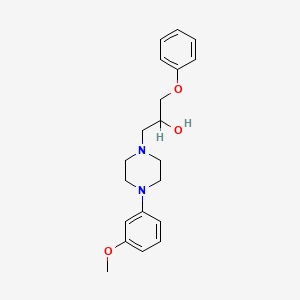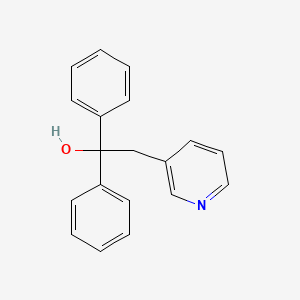
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Overview
Description
“5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene” is a derivative of Indane or Indan, which is an organic compound with the formula C6H4(CH2)3 . The compound is a colorless liquid hydrocarbon and is a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .
Molecular Structure Analysis
The molecular formula of “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene” is C11H14 . The molecular weight is 146.2289 . The IUPAC Standard InChI is InChI=1S/C11H14/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 .Scientific Research Applications
Synthesis and Structural Analysis
An essential aspect of research involving 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene focuses on synthesis methods and structural analysis. For instance, studies have developed effective routes to dihydropolyalkylated s-indacenes, highlighting the compound's utility in forming complex organic structures with potential applications in material science and organic electronics. Such processes underscore the compound's role in generating ligand precursors through selective and high-yield reactions (Dahrouch et al., 2001).
Material Science and Polymerization
In material science, the compound is used in catalyst-transfer polycondensation mechanisms to produce well-defined polymers, such as poly(3-hexylthiophene), showcasing its importance in polymer chemistry for creating materials with controlled molecular weights and low polydispersity (Miyakoshi et al., 2005). Furthermore, its incorporation into mononuclear bisthienylethene-cobalt(II) complexes reveals multifunctional properties, including slow magnetic relaxation and photochromic behavior, offering insights into its potential for developing advanced functional materials (Cao et al., 2015).
Chemical Synthesis and Reactivity
The compound's reactivity has been exploited in various chemical syntheses, such as the bromocyclization of polyenes, demonstrating its versatility in forming scaffolds found in natural products and highlighting its potential in medicinal chemistry and drug development (Samanta & Yamamoto, 2017). Moreover, its role in synthesizing brominated 6,6'-Dimethyl-[2,2'-bi-1H-indene]-3,3'-diethyl-3,3'-dihydroxy-1,1'-diones illuminates its utility in creating photochromic materials, offering pathways to explore its applications in photomagnetic and optical storage devices (Chen et al., 2010).
Energy and Environmental Applications
In the context of energy and environmental science, the compound contributes to advancements in catalysis and energy conversion. For example, its use in the direct conversion of monosaccharides to high-yield 2,5-dimethylfuran over multifunctional catalysts showcases its significance in biomass conversion technologies, offering sustainable alternatives to fossil fuels (Insyani et al., 2017).
properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAMZOXRDGUJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498414 | |
| Record name | 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
CAS RN |
67159-87-9 | |
| Record name | 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Nitro-phenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1659603.png)
![2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B1659605.png)




![2-[(E)-[4-(9H-Fluoren-9-yl)piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol](/img/structure/B1659613.png)



![ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate](/img/structure/B1659622.png)

